Monoisobutyl phthalate
Description
Overview of Phthalate (B1215562) Esters (PAEs) in Environmental and Human Contexts
Phthalate esters, commonly known as phthalates or PAEs, are a class of synthetic organic compounds widely used as plasticizers to enhance the flexibility, durability, and longevity of plastics, particularly polyvinyl chloride (PVC). atamankimya.comromj.org Because PAEs are not chemically bonded to the polymer matrix, they can leach, migrate, or evaporate from consumer products into the environment over time. nih.govresearchgate.net This leads to their widespread presence in various environmental compartments, including the atmosphere, water, soil, and sediment. mdpi.commdpi.com
PAEs are considered ubiquitous environmental contaminants and have been identified as endocrine-disrupting chemicals (EDCs). mdpi.comresearchgate.net Their presence is a global phenomenon, with detection in diverse matrices from urban and industrial areas to more remote locations, indicating the potential for long-range atmospheric transport. mdpi.comresearchgate.net Human exposure to PAEs is widespread and can occur through multiple pathways, including ingestion of contaminated food and water, inhalation of indoor and outdoor air, and dermal absorption from contact with personal care products and other plastic-containing items. romj.org In the human body, parent phthalate diesters are metabolized into their respective monoester metabolites, which can be measured in biological samples like urine to assess exposure. industrialchemicals.gov.auepa.gov
Table 1: Environmental Concentrations of Phthalate Esters (PAEs) This interactive table summarizes the concentration ranges of PAEs found in various environmental media as reported in scientific literature.
| Environmental Medium | Concentration Range | Primary Contributors Noted |
|---|---|---|
| Atmosphere | 4 x 10⁻³–33,851 ng·m⁻³ mdpi.com | Di(2-ethylhexyl) phthalate (DEHP) mdpi.com |
| Global Aquatic Environment | 0.1 x 10⁻³–3.2 x 10³ µg·L⁻¹ mdpi.com | DEHP, Di-n-butyl phthalate (DBP) mdpi.com |
Specificity of Monoisobutyl Phthalate (MiBP) as a Metabolite and Environmental Contaminant
This compound (MiBP) is a primary metabolite of the phthalate diester Diisobutyl phthalate (DiBP). wikipedia.orgatamanchemicals.com It is not typically used in industrial applications itself but is formed in the body following exposure to its parent compound. industrialchemicals.gov.au The presence of MiBP in human urine is a reliable biomarker for assessing recent exposure to DiBP. industrialchemicals.gov.auhealthmatters.io Biomonitoring studies have consistently detected MiBP in human urine samples, reflecting the widespread human exposure to DiBP. wikipedia.orgatamanchemicals.com
Beyond its role as a metabolite, MiBP is also found as an environmental contaminant. Its presence in environmental samples can be attributed to the degradation of DiBP in soil and water. wikipedia.orgatamanchemicals.com The detection of MiBP in various environmental matrices underscores the pervasive nature of phthalate contamination.
Diisobutyl phthalate (DiBP) is a phthalate ester with the chemical formula C₆H₄(COOCH₂CH(CH₃)₂)₂. wikipedia.org It is produced through the esterification of phthalic anhydride (B1165640) and isobutanol. atamankimya.comwikipedia.org DiBP is a colorless, oily liquid with low water solubility but high solubility in many organic solvents. atamankimya.comwikipedia.org It serves primarily as a plasticizer in a wide range of products, including lacquers, nail polish, cosmetics, adhesives, and coatings. wikipedia.orgatamanchemicals.com Due to its similar properties and lower cost, DiBP is often used as a substitute for Di-n-butyl phthalate (DBP). atamankimya.comcpsc.gov
Once DiBP enters the human body through ingestion, inhalation, or dermal contact, it is rapidly metabolized. wikipedia.orgatamanchemicals.com The primary metabolic transformation is the hydrolysis of one of the ester bonds, converting the DiBP diester into its hydrolytic monoester, this compound (MiBP). industrialchemicals.gov.auwikipedia.org This initial metabolite, MiBP, accounts for a significant portion of the excreted products. Further oxidative metabolism can occur, leading to other secondary metabolites. atamankimya.comwikipedia.org The main route of excretion for these metabolites is through urine, with peak concentrations typically appearing 2–4 hours after exposure. atamankimya.comwikipedia.org
Table 2: Primary Metabolites of Diisobutyl Phthalate (DiBP) Excretion This interactive table details the main metabolites of DiBP found in urine and their relative proportions.
| Metabolite | Abbreviation | Percentage of Excretion Products |
|---|---|---|
| Mono-isobutyl phthalate | MiBP | 70% atamankimya.comwikipedia.org |
| 2OH-mono-isobutyl phthalate | 2OH-MiBP | 20% atamankimya.comwikipedia.org |
Compound Index
Table 3: List of Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| 2OH-mono-isobutyl phthalate | 2OH-MiBP |
| 3OH-mono-isobutyl phthalate | 3OH-MiBP |
| Di(2-ethylhexyl) phthalate | DEHP |
| Di-n-butyl phthalate | DBP / DnBP |
| Diisobutyl phthalate | DiBP |
| Isobutanol | - |
| This compound | MiBP |
| Phthalate Esters | PAEs |
| Phthalic anhydride | - |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpropoxycarbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(2)7-16-12(15)10-6-4-3-5-9(10)11(13)14/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJSUWQGFCHNFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052701 | |
| Record name | Monoisobutyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Monoisobutyl phthalic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
30833-53-5 | |
| Record name | Monoisobutyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30833-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Monoisobutyl phthalate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030833535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monoisobutyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl hydrogen phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.760 | |
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| Record name | MONOISOBUTYL PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K66VV25BGK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Monoisobutyl phthalic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Environmental Occurrence and Distribution of Monoisobutyl Phthalate
Ubiquity of Phthalates in Environmental Matrices
Phthalates, as a class of compounds, are ubiquitous environmental contaminants due to their extensive use in a vast array of consumer and industrial products. mdpi.com Their metabolites, including MiBP, are consequently found in numerous environmental settings.
The parent compound of MiBP, Diisobutyl phthalate (B1215562) (DIBP), is known to adsorb or sorb onto soil and sediment particles. atamankimya.comatamanchemicals.com This process can limit its mobility and availability for degradation. However, DIBP is subject to biodegradation by microorganisms present in soil and water, which can transform it into other compounds, including its monoester metabolite, MiBP, and ultimately phthalic acid. atamanchemicals.comwikipedia.org
Research has shown that mono-alkyl phthalate esters (MPEs), a category that includes MiBP, are readily biodegradable in natural sediments. In both marine and freshwater sediments incubated at 22°C, MPEs exhibited degradation half-lives ranging from 16 to 39 hours. sfu.ca This degradation is temperature-dependent, with half-lives increasing significantly at lower temperatures. sfu.ca
Phthalates are frequently detected in various aquatic environments, with the highest concentrations typically found in wastewater, followed by surface water, groundwater, and drinking water. researchgate.net The presence of these compounds in water is often linked to effluents from wastewater treatment plants and runoff from urban and agricultural areas. researchgate.netculligan.com
While the parent compounds are more commonly reported, direct detection of MiBP in water sources is also documented. A study conducted across 24 cities in China detected MiBP in drinking water for the first time, highlighting its presence even in treated water supplies. nih.gov
Table 1: Concentration of Monoisobutyl Phthalate (MiBP) in Drinking Water
| Location | Matrix | Mean Concentration (ng/L) |
|---|---|---|
| 24 Cities, China | Drinking Water | 11.3 (± 37.2) |
Source: nih.gov
Indoor environments are significant reservoirs for phthalates, which are released from numerous consumer products, building materials, and furniture. romj.orgmdpi.com Consequently, these compounds are found in high concentrations in indoor air and settled dust. mdpi.com Studies have identified DIBP, the precursor to MiBP, as one of the major phthalates present in household dust. researchgate.net
Low molecular weight phthalates tend to be more abundant in the gas phase, while higher molecular weight phthalates are more commonly adsorbed onto airborne particles and settled dust. romj.org The continuous release of phthalates from indoor sources leads to their pseudo-persistence in these environments. nih.gov Dust, in particular, acts as a primary sink for phthalates, making it a significant pathway for human exposure. researchgate.net
MiBP in Aquatic and Terrestrial Organisms
As a metabolite, MiBP is a key indicator of exposure to its parent compound, DIBP, in living organisms. Its detection in wildlife confirms the uptake and metabolic processing of DIBP from the environment.
Biomonitoring studies have confirmed the presence of MiBP in a variety of wildlife species, indicating widespread exposure. researcher.life Marine mammals, often positioned at the top of aquatic food chains, are particularly vulnerable to accumulating environmental contaminants. nih.govnoaa.gov
Several studies have documented MiBP in marine mammals. A comprehensive study of harbor porpoises from the Norwegian coast found that MiBP was one of the most abundant phthalate metabolites detected in their liver tissue. porpoise.orgntnu.no Research on Indo-Pacific humpback dolphins in the Pearl River Estuary suggested a potential for biomagnification, as MiBP was found to have a trophic magnification factor greater than one. nih.gov MiBP has also been detected in the hair of terrestrial mammals, such as wild boars, demonstrating exposure in non-aquatic ecosystems. researchgate.net
Table 2: Detection of this compound (MiBP) in Wildlife
| Species | Location | Matrix | Finding |
|---|---|---|---|
| Harbor Porpoise (Phocoena phocoena) | Norwegian Coast | Liver | Median concentration of 30.6 ng/g (wet weight) porpoise.orgntnu.no |
| Indo-Pacific Humpback Dolphin (Sousa chinensis) | Pearl River Estuary, China | Prey Fish | Trophic Magnification Factor (TMF) > 1, indicating biomagnification potential nih.gov |
| Common Bottlenose Dolphin (Tursiops truncatus) | Sarasota Bay, FL, USA | Urine | Screened for and detected as an indicator of phthalate exposure nih.govnoaa.gov |
Human Exposure to Monoisobutyl Phthalate
Detection and Quantification in Human Biological Samples
MiBP in Other Biomatrices (e.g., breast milk, semen, nails)
The detection of MiBP in various human biomatrices beyond blood and urine provides further insight into the extent of human exposure.
Breast Milk: MiBP is frequently detected in human breast milk, indicating a potential route of exposure for nursing infants. A study conducted in Bavaria, Germany, found a median concentration of 11.8 µg/L of MiBP in breast milk samples. wikipedia.org Another study in Southern Taiwan reported that the detection rate of MiBP in breast milk was low in the first month postpartum but increased over time. nih.gov In this Taiwanese cohort, the median concentration of MiBP was 0.3 μg/L, with a detection rate greater than 50%. nih.gov
Semen: While direct quantification of MiBP in semen is not as commonly reported as its urinary metabolites, studies have confirmed its presence. One comprehensive analysis of organic contaminants in human semen reported that MiBP was frequently detected, with a detection rate exceeding 60%. www.gov.uk Much of the research on phthalates and male reproductive health has focused on the correlation between urinary concentrations of phthalate (B1215562) metabolites and semen quality parameters. For instance, some studies have investigated the association between urinary MiBP levels and sperm motility. nih.gov
Nails: The analysis of phthalate metabolites in nails is a developing area of research. Nails can be a long-term biomarker of exposure; however, the primary route of phthalate presence in nails is thought to be through external contamination rather than internal uptake from the bloodstream. satra.com Research has shown that the parent compound, DiBP, is present in consumer products that come into direct contact with nails, such as nail polish. nih.gov One study that analyzed paired human hair, nail, and urine samples reported a median concentration of total phthalate metabolites (ΣmPAEs) of 37.3 ng/g in nails. mdpi.com
Interactive Data Table: MiBP in Various Biomatrices
| Biomatrix | Reported Concentration/Detection | Study Population/Location |
| Breast Milk | Median: 11.8 µg/L | Bavarian mothers, Germany |
| Breast Milk | Median: 0.3 µg/L; >50% detection rate | Southern Taiwanese mothers |
| Semen | >60% detection rate | Not specified |
| Nails | Median of total phthalate metabolites: 37.3 ng/g | Not specified |
Population-Specific Exposure Profiles
Exposure to MiBP varies across different demographics, with some populations exhibiting higher levels of exposure than others.
Urinary biomonitoring studies have demonstrated widespread exposure to DiBP, the parent compound of MiBP, in the general adult population. Data from the U.S. National Health and Nutrition Examination Survey (NHANES) has shown that urinary concentrations of MiBP increased significantly between 2001 and 2010. www.gov.uk A study analyzing NHANES data from 2001-2010 reported a 206% increase in the least square geometric mean (LSGM) concentrations of MiBP over the study period. www.gov.uk
A Taiwanese study found the median urinary concentration of MiBP in adults to be 9.4 µg/g creatinine (B1669602). nih.gov This study also noted that women tended to have higher levels of certain phthalate metabolites compared to men. nih.gov
Certain populations are considered more vulnerable to the effects of environmental chemical exposures due to factors such as developmental stage or pre-existing health conditions.
Children: Children can have higher exposure to some phthalates compared to adults. The aforementioned Taiwanese study found that the median urinary MiBP concentration in minors (<18 years) was 13.6 µg/g creatinine, which was higher than the median level in adults. nih.gov A German study also observed that urinary concentrations of DiBP metabolites were higher in younger children (3-5 years) compared to older children and adolescents (14-17 years). mdpi.com
Pregnant Women: Pregnant women represent a particularly vulnerable population due to the potential for in-utero exposure of the developing fetus. Several studies have measured MiBP concentrations in pregnant women. One study in Shanghai, China, reported a geometric mean urinary MiBP concentration of 11.18 ng/mL in pregnant women. semanticscholar.org Another study involving pregnant women found that higher urinary concentrations of MiBP were associated with lower blood glucose levels during gestational diabetes screening. cdc.gov
Infertile Men: Research into the link between phthalate exposure and male infertility has often involved measuring urinary metabolite concentrations in men seeking fertility treatment. While many studies focus on the association with semen quality parameters rather than reporting absolute concentration values, they provide evidence of exposure in this population. For example, a study of men attending an in vitro fertilization clinic measured urinary MiBP concentrations to assess their relationship with reproductive hormones and semen parameters. researchgate.net Another study of fertile U.S. men measured urinary MiBP and other phthalate metabolites to investigate associations with semen quality. nih.gov
Interactive Data Table: Urinary MiBP Concentrations in Different Populations
| Population | Median/Geometric Mean Concentration | Study Location/Cohort |
| General Adults | 9.4 µg/g creatinine (Median) | Taiwan |
| Minors (<18 years) | 13.6 µg/g creatinine (Median) | Taiwan |
| Pregnant Women | 11.18 ng/mL (Geometric Mean) | Shanghai, China |
| General U.S. Population | Significant increase from 2001-2010 | NHANES (USA) |
Sources of Human Exposure to MiBP Parent Compounds
Human exposure to MiBP occurs through contact with its parent compound, DiBP.
DiBP is utilized as a plasticizer in a wide array of consumer products, leading to widespread environmental presence and human exposure. It is found in products such as:
Cosmetics: DiBP is used in nail polish and other cosmetics. wikipedia.orgnih.gov A Canadian study detected DiBP in 9 out of 252 surveyed cosmetic and personal care products. nih.gov
Paints and Lacquers: It is used in the manufacturing of lacquers and paints. nih.goveuropa.eu
Adhesives and Inks: DiBP is a component of some industrial adhesives and printing inks. nih.govcpsc.gov
Plastics and Vinyl: It can be present in various plastic and vinyl products, including toys and vinyl flooring. wikipedia.org
Due to health concerns, the use of DiBP and other phthalates in certain consumer products, particularly those intended for children, has been restricted in some regions. satra.com
Phthalates are commonly used to soften polyvinyl chloride (PVC), a material frequently used in the manufacturing of medical devices. While di(2-ethylhexyl) phthalate (DEHP) has historically been the most prevalent plasticizer in medical products, other phthalates, including DiBP, are also utilized. namsa.com DiBP has been identified as a substance of concern in medical devices, and its use is subject to regulation in some jurisdictions. www.gov.uk Examples of medical devices that may contain phthalates include:
Intravenous (IV) tubing and bags
Blood bags
Catheters
Enteral nutrition feeding bags www.gov.uk
The potential for phthalates to leach from these devices into patients is a recognized route of exposure, particularly for individuals undergoing intensive or long-term medical procedures. nih.gov
Metabolism and Toxicokinetics of Monoisobutyl Phthalate
Biotransformation Pathways of Phthalates
The biotransformation of phthalates, including the precursor to MiBP, diisobutyl phthalate (B1215562) (DIBP), is a multi-step process involving Phase I and Phase II metabolic reactions. These transformations are crucial for converting the lipophilic diesters into more water-soluble compounds that can be readily eliminated from the body.
Hydrolysis of Diester Phthalates to Monoesters (Phase I)
The initial and primary step in the metabolism of diester phthalates like DIBP is hydrolysis. noaa.govtandfonline.com This Phase I biotransformation is catalyzed by non-specific enzymes such as lipases and esterases, which are present in the intestines and other tissues. pjoes.comnih.gov During this process, one of the two ester bonds of the phthalate diester is cleaved, resulting in the formation of the corresponding monoester and an alcohol. researchgate.netfrontiersin.org In the case of DIBP, hydrolysis yields monoisobutyl phthalate (MiBP) and isobutanol. wikipedia.orgindustrialchemicals.gov.au This initial hydrolysis is a rapid process, and the resulting monoesters, including MiBP, are considered the biologically active metabolites. oup.comcpsc.gov
Oxidative Metabolism of MiBP
Following its formation through hydrolysis, MiBP can undergo further Phase I metabolism, specifically oxidative reactions. wikipedia.org This oxidative metabolism primarily involves the hydroxylation of the alkyl side chain. The main oxidized metabolites of MiBP are 2-hydroxy-monoisobutyl phthalate (2OH-MiBP) and 3-hydroxy-monoisobutyl phthalate (3OH-MiBP). wikipedia.org These reactions are believed to be catalyzed by cytochrome P450 enzymes in the liver. wikipedia.org The formation of these oxidized metabolites increases the hydrophilicity of the compound, preparing it for subsequent conjugation and excretion. Studies have shown that MiBP is the major metabolite, accounting for a significant percentage of the excreted products, followed by its oxidized forms. wikipedia.org
Glucuronide Conjugation (Phase II) and Excretion
After the initial hydrolysis and subsequent oxidation, the resulting monoesters and their oxidized metabolites undergo Phase II metabolism, primarily through glucuronide conjugation. wikipedia.orgresearchgate.net This process involves the enzyme uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT), which attaches a glucuronic acid moiety to the phthalate metabolite. pjoes.com This conjugation step significantly increases the water solubility of the metabolites, such as MiBP and its oxidized forms, transforming them into inactive glucuronide conjugates. tandfonline.comresearchgate.net This increased water solubility is a critical step that facilitates the efficient elimination of these compounds from the body via urine. researchgate.netkoreamed.org
Factors Influencing MiBP Metabolism and Excretion
The metabolism and excretion of MiBP can be influenced by several factors, including demographic characteristics such as age and sex. These differences can lead to variations in the concentrations of MiBP and its metabolites found in biological samples.
Age and Sex-Based Differences in Metabolite Concentrations
Research has indicated that there can be differences in the urinary concentrations of phthalate metabolites based on age and sex. plos.org Some studies have reported that minors may have higher urinary levels of certain phthalate metabolites, including MiBP, compared to adults. plos.org Additionally, sex-related differences have been observed, with some studies finding higher concentrations of certain phthalate metabolites in females compared to males, although these findings can be inconsistent across different studies and populations. plos.org For instance, one study noted that higher concentrations of MiBP were associated with lower odds of metabolic syndrome in younger males. mdpi.com Another study found that low molecular weight phthalate metabolites, including MiBP, were significantly associated with higher odds of obesity in male children and adolescents. nih.gov These differences may be attributable to a combination of physiological factors affecting metabolism and excretion, as well as potential differences in exposure patterns between age and sex groups. noaa.gov
Lifestyle and Consumer Habits
The exposure to diisobutyl phthalate (DiBP), and consequently the metabolism and toxicokinetics of its primary metabolite, this compound (MiBP), are significantly influenced by an individual's lifestyle and consumer habits. Human exposure is widespread, with diet, use of personal care products (PCPs), and other daily activities being major contributors. researchgate.netmdpi.comnih.gov
Studies have consistently shown that levels of phthalate metabolites in the body can vary based on dietary patterns, the use of specific consumer goods, and even broader lifestyle choices like physical activity levels. nih.govsci-hub.se For instance, research has identified widespread phthalate exposure in populations, with the highest median concentrations often found for low-molecular-weight (LMW) phthalates, including MiBP. researchgate.netnih.gov In a 2022 study of teenagers and young adults in Czechia, the median concentration of MiBP was 52.6 μg/L in young adults. researchgate.netnih.gov These levels were noted to be 5 to 6 times higher than those found in North American populations, highlighting geographical differences in exposure patterns. researchgate.netnih.gov
Dietary Habits
Diet is considered a primary route of exposure to many phthalates. europa.eumdpi.com The consumption of food and beverages that have been in contact with phthalate-containing materials during processing and packaging is a significant source. mdpi.comtandfonline.com Certain dietary choices have been directly associated with urinary concentrations of MiBP.
A study on pregnant women found that those who reported sometimes eating homegrown food had MiBP levels that were 16.6% lower compared to those who rarely or never did. mdpi.comresearchgate.net Conversely, other research has shown positive associations between MiBP levels and the consumption of fruits and berries, which may be related to the use of specific pesticides or packaging materials. naturalhealthresearch.org Some studies have also noted that diets high in processed and high-fat foods, which are more likely to come into contact with plastic packaging, can lead to higher phthalate exposure. d-nb.infonih.gov
Personal Care Products and Consumer Goods
The use of personal care products is another major pathway for phthalate exposure, as these chemicals are often used as solvents and fixatives in fragrances and other formulations. mdpi.comresearchgate.netnih.gov While the metabolite most strongly and consistently linked to PCP use is monoethyl phthalate (MEP), the parent compound of which is used in cosmetics, other phthalate metabolites, including MiBP, are also detected. researchgate.netmdpi.comnih.gov
Research has found associations between the levels of various phthalate metabolites and the use of products like shower gel and toothpaste. naturalhealthresearch.org Cluster analyses from studies suggest that exposures are dependent on a combination of factors, including the use of personal care products and time spent indoors, where building materials and other consumer products can also be a source. researchgate.netnih.gov
Other Lifestyle Factors
The table below presents findings from a study on pregnant women, illustrating the impact of specific consumer practices on MiBP levels.
Table 1: Association Between Consumer Habits and this compound (MiBP) Levels
The following table shows median urinary concentrations of MiBP and other LMW phthalate metabolites from a European study, providing context for typical exposure levels.
Table 2: Median Concentrations of Low-Molecular-Weight (LMW) Phthalate Metabolites in Young Adults (Czechia, 2019-2020)
Toxicological Research on Monoisobutyl Phthalate and Human Health Outcomes
Endocrine Disrupting Properties of MiBP
MiBP is recognized for its ability to interfere with the body's endocrine system, which is responsible for regulating hormones. sigmaaldrich.comnih.gov This disruption can lead to a variety of health effects by altering hormonal balance and interacting with key cellular receptors.
Impact on Hormonal Systems (e.g., testosterone (B1683101), insulin-like growth factor-3, FSH)
Research has demonstrated that MiBP can alter the levels of several crucial hormones. It has been shown to affect testosterone, a key male sex hormone, and insulin-like growth factor-3 (INSL3), which is important for testicular development and function. sigmaaldrich.comresearchgate.net Additionally, MiBP can influence follicle-stimulating hormone (FSH), a hormone essential for regulating the development, growth, pubertal maturation, and reproductive processes of the body. sigmaaldrich.comresearchgate.net
Studies have indicated that exposure to phthalates, including MiBP, can have anti-androgenic effects. oup.com In some cases, urinary MiBP levels have been inversely associated with serum testosterone levels. oup.com Furthermore, some research suggests a link between certain phthalate (B1215562) metabolites and altered ratios of luteinizing hormone (LH) to free testosterone, which can be an indicator of testicular dysgenesis. frontiersin.org
| Hormone | Effect Associated with MiBP/Phthalate Exposure |
| Testosterone | Can be reduced sigmaaldrich.comoup.com |
| Insulin-like growth factor-3 (INSL3) | Production can be affected sigmaaldrich.comresearchgate.net |
| Follicle-stimulating hormone (FSH) | Levels can be changed sigmaaldrich.comresearchgate.net |
Activation of Peroxisome Proliferator-Activated Receptors (PPARs)
MiBP, along with other phthalate metabolites, can act as a ligand for peroxisome proliferator-activated receptors (PPARs). researchgate.netdiabetesjournals.orgnih.gov PPARs are a group of nuclear receptor proteins that play a critical role in the regulation of cellular differentiation, development, and metabolism.
Studies have shown that phthalate metabolites can activate both PPARα and PPARγ. amegroups.cnresearchgate.net The activation of these receptors by phthalates is a potential mechanism through which these chemicals exert their effects on the endocrine system and other bodily functions. researchgate.netresearchgate.net For instance, the interaction with PPARs has been implicated in the effects of phthalates on ovarian function and may contribute to metabolic disturbances. diabetesjournals.orgcolab.ws Research on mouse granulosa cells has indicated that MiBP can act through PPARs, leading to changes in the expression of PPAR target genes. nih.gov
Reproductive and Developmental Toxicology
The endocrine-disrupting properties of MiBP have significant implications for reproductive health and fetal development. Exposure to this compound has been linked to adverse outcomes in both male and female reproductive systems, as well as during fetal growth.
Effects on Male Reproductive System (e.g., semen quality, anogenital distance, testicular descent)
Exposure to MiBP and other phthalates has been associated with a range of male reproductive issues. Some studies have linked urinary MiBP concentrations to a decrease in sperm motility. frontiersin.org Animal studies have shown that prenatal exposure to certain phthalates can lead to what is termed "phthalate syndrome," which includes a reduced anogenital distance (AGD), impaired testicular descent (cryptorchidism), and smaller testicular size. nih.gov
In humans, prenatal exposure to MiBP has been negatively associated with the anogenital index (AGI), a measure of AGD adjusted for body weight, in male infants. frontiersin.orgjfda-online.com A shorter AGD in males is considered a marker of reduced prenatal androgen exposure. bibliotekanauki.plresearchgate.net
| Male Reproductive Parameter | Associated Effect of MiBP/Phthalate Exposure |
| Semen Quality | Decreased sperm motility frontiersin.org |
| Anogenital Distance (AGD) | Shortened in male infants jfda-online.combibliotekanauki.plresearchgate.net |
| Testicular Descent | Potential for impairment (cryptorchidism) amegroups.cnbibliotekanauki.pl |
Effects on Female Reproductive System (e.g., pregnancy outcomes, recurrent spontaneous abortion, clinical pregnancy loss, preterm birth)
In females, MiBP exposure has been linked to adverse pregnancy outcomes. Studies have found that urinary concentrations of MiBP are higher in women who have experienced recurrent pregnancy loss. frontiersin.org Furthermore, maternal urinary MiBP concentrations have been associated with an increased risk of preterm birth. frontiersin.orgnih.gov Some research indicates that the third trimester of pregnancy may be a particularly sensitive window for the effects of certain phthalates on the duration of gestation. frontiersin.org
| Female Reproductive Outcome | Associated Effect of MiBP/Phthalate Exposure |
| Recurrent Spontaneous Abortion | Higher urinary MiBP concentrations observed in affected women frontiersin.org |
| Clinical Pregnancy Loss | Higher urinary MiBP concentrations observed in affected women frontiersin.org |
| Preterm Birth | Associated with maternal urinary MiBP concentrations frontiersin.orgnih.gov |
Fetal Development and Growth (e.g., shortened anogenital index, fetal growth restriction)
Prenatal exposure to MiBP can impact fetal development. As mentioned previously, higher concentrations of MiBP in amniotic fluid have been negatively associated with the anogenital index in female newborns. frontiersin.org This suggests that MiBP may affect the development of the external genitalia in females as well as males.
While research on the direct link between MiBP and fetal growth restriction is ongoing, studies on phthalates as a group have shown associations with adverse fetal growth parameters. frontiersin.org Some studies have reported that maternal exposure to certain phthalates during the second or third trimester could affect fetal birth height and head circumference. frontiersin.org However, the evidence regarding the impact of phthalates on birth weight and other growth metrics can be inconsistent, with some studies showing sex-specific effects. frontiersin.orgmdpi.comnih.gov
Metabolic and Systemic Health Effects
Association with Oxidative Stress (e.g., 8-hydroxydeoxyguanosine, 8-isoprostane)
Research indicates a notable relationship between Monoisobutyl phthalate (MiBP) exposure and increased oxidative stress in the human body. nih.govnih.gov Oxidative stress is a state of imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects. This imbalance can lead to cellular damage. Specific biomarkers, such as 8-hydroxydeoxyguanosine (8-OHdG) and 8-isoprostane, are measured in urine to assess the extent of oxidative damage. nih.govnih.gov
Multiple studies have demonstrated a positive association between urinary concentrations of MiBP and these oxidative stress markers. nih.govnih.gov For instance, a systematic review of literature published through December 2017 concluded that current research suggests a positive link between MiBP and both 8-OHdG and 8-isoprostane. nih.govtandfonline.com This finding was supported by a study on pregnant women, which found that interquartile range increases in MiBP metabolites were associated with significantly higher concentrations of both 8-hydroxydeoxyguanosine and 8-isoprostane. nih.gov The associations were particularly strong for MiBP compared to metabolites of other phthalates like di(2-ethylhexyl) phthalate (DEHP). nih.gov Further research involving pregnant women has shown that those with high exposure to phthalates have elevated urinary concentrations of 8-hydroxydeoxyguanosine and 8-isoprostane compared to those with low exposure. cdc.gov
The table below summarizes key research findings on the association between MiBP and markers of oxidative stress.
| Biomarker | Study Population | Key Findings | Citations |
| 8-hydroxydeoxyguanosine (8-OHdG) | General review | Positive association suggested with MiBP exposure. | nih.govtandfonline.com |
| 8-isoprostane | General review | Positive association suggested with MiBP exposure. | nih.govtandfonline.com |
| 8-hydroxydeoxyguanosine (8-OHdG) | Pregnant Women | Significant positive association with urinary MiBP concentrations. | nih.gov |
| 8-isoprostane | Pregnant Women | Significant positive association with urinary MiBP concentrations. | nih.govcdc.gov |
| 8-iso-prostaglandin-F2α (8-iso-PGF2α) | Pregnant Women in Puerto Rico | Exposure to phthalate mixtures, including DiBP (the parent compound of MiBP), was strongly associated with linear increases in biomarkers of lipid oxidative stress. | researchgate.net |
Potential Association with Bone Health
Several studies have explored the impact of phthalates on bone composition in different population groups. One study using data from the National Health and Nutrition Examination Survey (NHANES) between 2015 and 2018 found that in males, MiBP was negatively linked to lean mass, but not in females. tandfonline.comfigshare.com Another study focusing on adolescent males found that higher urinary MiBP was associated with a lower areal bone mineral density (aBMD) Z-score. researchgate.net In post-menopausal women, the molar sum of low molecular weight phthalate metabolites, which includes MiBP, was negatively associated with spinal BMD. nih.gov
The table below details findings from various studies on MiBP and bone health.
| Study Focus | Population | Key Findings Related to MiBP | Citations |
| Systematic Review | General Human Populations | The relationship between MiBP and bone health is unclear. | nih.govtandfonline.com |
| Body Composition | Children and Adolescents (8-19 years) | MiBP was negatively associated with lean mass in males, but not females. | tandfonline.comfigshare.com |
| Bone Mineral Density | Adolescent Males (12-19 years) | Urinary MiBP was associated with lower areal bone mineral density (aBMD) Z-scores. | researchgate.net |
| Bone Mineral Density | Post-menopausal Women | The molar sum of low molecular weight metabolites (including MiBP) was negatively associated with spinal BMD. | nih.gov |
Potential Association with Inflammation
The link between this compound (MiBP) exposure and systemic inflammation remains an area where research has not yet formed a definitive consensus. nih.govtandfonline.com Inflammation is a critical biological response, but chronic inflammation is linked to a variety of diseases. umass.edu Some studies suggest that certain phthalates may increase levels of inflammation, while others have found no significant association. umass.edutandfonline.com
A systematic review and meta-analysis of 36 studies found that exposure to phthalate esters (PAEs) was associated with elevated levels of C-reactive protein (CRP), a key inflammatory marker, and that MiBP was one of the metabolites directly associated with a higher level of CRP. nih.gov In a study of U.S. adults and children, MiBP was positively associated with alkaline phosphatase (ALP) and absolute neutrophil count (ANC), both of which can be indicators of inflammation. tandfonline.com However, a broader systematic review concluded there was not enough evidence to suggest a definitive association between MiBP and inflammation, as biomarkers like TNF-α and CRP were not consistently associated with MiBP across different study populations. tandfonline.com Similarly, a study on postmenopausal women did not observe a statistically significant association between MiBP and the inflammatory markers CRP and interleukin-6 (IL-6). umass.edu
The table below summarizes research on the potential association between MiBP and inflammation.
| Biomarker/Index | Population | Key Findings Related to MiBP | Citations |
| C-reactive protein (CRP) | Meta-analysis of general populations | MiBP was directly associated with a higher level of CRP. | nih.gov |
| Alkaline phosphatase (ALP) | U.S. Adults and Children (NHANES) | MiBP was positively associated with ALP. | tandfonline.com |
| Absolute neutrophil count (ANC) | U.S. Adults and Children (NHANES) | MiBP was positively associated with ANC. | tandfonline.com |
| C-reactive protein (CRP) & Interleukin-6 (IL-6) | Postmenopausal Women | No statistically significant associations observed with MiBP. | umass.edu |
| General Inflammation | Systematic Review | Evidence is insufficient to confirm an association between MiBP and inflammation. | nih.govtandfonline.comtandfonline.com |
Association with Obesity and Metabolic Disorders (e.g., BMI, WC, total fat mass, trunk fat mass, insulin (B600854) resistance, type II diabetes, NAFLD)
Growing evidence suggests a link between exposure to phthalates, including MiBP, and an increased risk of obesity and various metabolic disorders. diabetesandenvironment.orgmdpi.com These chemicals are considered potential "obesogens" that may interfere with the body's metabolic processes, energy balance, and fat storage. mdpi.com Research has investigated associations with markers such as Body Mass Index (BMI), waist circumference (WC), fat mass, insulin resistance, type II diabetes, and metabolic dysfunction-associated fatty liver disease (MAFLD). diabetesandenvironment.orgnih.gov
A review of human evidence indicated that exposure to MiBP might be a risk factor for diabetes. diabetesandenvironment.org In U.S. men, levels of several phthalate metabolites have been associated with increased insulin resistance and abdominal obesity. diabetesandenvironment.org Specifically, some studies have found that various phthalate metabolites are associated with higher BMI and waist circumference in men. diabetesandenvironment.org Furthermore, higher phthalate exposure in adults with fatty liver disease was associated with a greater risk of insulin resistance, prediabetes, and diabetes. diabetesandenvironment.org Greater exposure to certain phthalates has also been linked to a higher percentage of body fat in males. researchgate.net Phthalate exposure is also suspected to increase susceptibility to the development of Non-alcoholic Fatty Liver Disease (NAFLD). mdpi.com
The table below outlines key findings on the association between phthalates, including MiBP, and metabolic health.
| Health Outcome/Marker | Population | Key Findings | Citations |
| Type II Diabetes | Review of Human Studies | Exposure to MiBP might be a risk factor for diabetes. | diabetesandenvironment.org |
| Insulin Resistance & Abdominal Obesity | U.S. Men | Levels of several phthalate metabolites were associated with increased insulin resistance and abdominal obesity. | diabetesandenvironment.org |
| BMI & Waist Circumference | U.S. Men (20-59 years) | Various phthalate metabolites were associated with higher BMI and waist circumference. | diabetesandenvironment.org |
| Percent Body Fat | U.S. Males | Higher exposure to phthalates was associated with greater percent body fat. | researchgate.net |
| Insulin Resistance, Prediabetes, Diabetes | Adults with Fatty Liver Disease | Higher phthalate exposure was associated with a higher risk of these conditions. | diabetesandenvironment.org |
| NAFLD Susceptibility | General Population | Phthalate exposure may increase susceptibility for NAFLD development. | mdpi.com |
Epigenetic Consequences (e.g., DNA methylation, miRNA regulation)
Epigenetic modifications, which alter gene activity without changing the underlying DNA sequence, are a proposed mechanism through which environmental chemicals like phthalates can exert their effects. nih.govoup.com Research indicates that this compound and other phthalates are associated with epigenetic changes, including alterations in DNA methylation and the regulation of microRNAs (miRNAs). nih.govmdpi.com These changes can influence a wide range of biological processes and are linked to various health outcomes, including reproductive issues, metabolic disorders, and neurodevelopmental effects. mdpi.comresearchgate.net
Studies have shown that prenatal phthalate exposure can alter DNA methylation patterns in the placenta and in cord blood. nih.govmdpi.com For example, phthalate exposure has been linked to changes in the methylation of genes that are critical for placental function and fetal development, such as H19 and IGF2. mdpi.com Phthalates may also influence the methylation of repetitive DNA sequences like LINE-1, which can serve as a marker for broader genomic epigenetic disruption. nih.gov
In addition to DNA methylation, phthalate exposure is associated with the dysregulation of miRNAs, which are small non-coding RNAs that regulate gene expression after transcription. mdpi.comresearchgate.net Altered expression of specific miRNAs in the placenta has been positively associated with the concentration of phthalates in maternal urine. mdpi.com This dysregulation of miRNAs can, in turn, contribute to impaired placental function, increased oxidative stress, and endothelial dysfunction. mdpi.com The mechanism of phthalate action may be partly mediated by these epigenetic changes, which can affect a large number of different proteins and contribute to a wide array of health conditions. mdpi.comresearchgate.net
Neurodevelopmental and Behavioral Outcomes
The potential impact of prenatal exposure to this compound (MiBP) on neurodevelopment and behavior in children is a significant area of concern, though findings across studies can be inconsistent. nih.govssph-journal.orgresearchgate.net The developing brain is particularly vulnerable to environmental exposures, and chemicals that interfere with the endocrine system may affect neurodevelopmental processes. ssph-journal.org
A notable study reported sex-specific effects, finding that in boys, prenatal urinary concentrations of MiBP were associated with higher scores for behavioral problems at ages 6-10. nih.gov These issues included inattention, rule-breaking behavior, aggression, and conduct problems. nih.gov In general, these associations were not observed in girls. nih.gov
Systematic reviews of the literature support the idea that prenatal phthalate exposure is associated with adverse cognitive and behavioral outcomes in children. researchgate.net These outcomes can include a lower IQ, attention problems, and hyperactivity. researchgate.net However, other reviews and meta-analyses conclude that there is currently low or very low evidence of a clear pattern of association between prenatal phthalate exposure and many aspects of child neurodevelopment, such as cognition and motor skills. ssph-journal.orgssph-journal.org Some studies have found no significant associations, while others have reported conflicting results, highlighting the complexity of this research area and the need for further investigation to clarify periods of heightened susceptibility. ssph-journal.orgscholaris.ca
The table below summarizes key research findings on the association between prenatal MiBP exposure and neurodevelopmental outcomes.
| Outcome | Population | Key Findings Related to MiBP | Citations |
| Inattention | Boys (6-10 years) | Positive association with prenatal MiBP concentrations. | nih.gov |
| Rule-breaking behavior | Boys (6-10 years) | Positive association with prenatal MiBP concentrations. | nih.gov |
| Aggression | Boys (6-10 years) | Positive association with prenatal MiBP concentrations. | nih.gov |
| Conduct problems | Boys (6-10 years) | Positive association with prenatal MiBP concentrations. | nih.gov |
| Cognitive Performance | Young Children | Some studies suggest associations with improved cognitive performance for MiBP, but findings are inconsistent and often do not survive correction for multiple comparisons. | scholaris.ca |
Carcinogenic Potential
The carcinogenic potential of this compound (MiBP), a metabolite of diisobutyl phthalate (DIBP), is a subject of ongoing toxicological research. industrialchemicals.gov.au While some studies on certain phthalates have suggested potential carcinogenic effects, the data specifically for MiBP is less definitive. nih.govepa.gov Phthalates as a class of chemicals have been identified as endocrine disruptors, and some, like di(2-ethylhexyl) phthalate (DEHP), have been shown to cause liver cancer in rodents. nih.govresearchgate.net However, extrapolating these findings directly to MiBP and to humans requires caution. industrialchemicals.gov.au
Genotoxicity studies on various phthalates and their metabolites have yielded mixed results. Some research indicates that certain phthalates can induce genotoxic effects, particularly after metabolic activation. pjoes.com For instance, an in vitro study using the UmuC assay showed a significant increase in genotoxic potential for several phthalates after metabolic activation with S9. pjoes.comresearchgate.net However, other studies have reported a low potential for these compounds to cause direct damage to the genome. pjoes.com The genotoxic potential of DIBP, and by extension its primary metabolite MiBP, has not been conclusively determined based on available studies. industrialchemicals.gov.au
Hepatocarcinogenesis
The liver is a primary target organ for the toxicity of many phthalates. mdpi.comcpsc.gov Research into the hepatocarcinogenic potential of MiBP is often contextualized within the broader study of phthalate-induced liver effects. Several phthalates are known to induce liver enlargement (hepatomegaly) and other adverse effects such as apoptosis, necrosis, inflammation, and fibrosis in both in vitro and in vivo models. mdpi.com
One of the key mechanisms implicated in phthalate-induced hepatocarcinogenesis in rodents is the activation of the peroxisome proliferator-activated receptor alpha (PPARα). researchgate.netresearchgate.net Activation of PPARα is a transcription-mediated process that leads to peroxisome proliferation in the liver, an effect strongly associated with the development of liver cancer in rodents. researchgate.netaopwiki.org While mono(2-ethylhexyl) phthalate (MEHP), a metabolite of DEHP, is a known potent activator of PPARα, research has also investigated the potential of other phthalate monoesters to activate this receptor. researchgate.net
A recent study in 2024 using a long-term cell culture model found that exposure to monobutyl phthalate (MBP), a close structural analog of MiBP, accelerated the growth of liver cancer cells (HepG2) both in vitro and in vivo. nih.govresearchgate.net This study suggested that MBP exposure triggers a reprogramming of lipid metabolism, leading to cholesterol accumulation which in turn activates the IRE1α-XBP1s pathway of the unfolded protein response, contributing to the increased aggressiveness of the cancer cells. nih.govresearchgate.net While this study focused on MBP, its findings may have implications for understanding the potential mechanisms of MiBP-related hepatotoxicity.
In rodent studies, Wistar rats fed a diet containing 2% this compound showed alterations in serum lipid profiles, including decreased triglycerides and total cholesterol. nih.gov While this study did not directly assess carcinogenicity, it highlights the metabolic effects of MiBP on the liver. nih.gov
It is important to note that while the PPARα activation mechanism is well-established for some phthalates in rodents, its relevance to human hepatocarcinogenesis is a subject of debate. iarc.fr
Table of Research Findings on Phthalate-Induced Hepatocarcinogenesis
| Phthalate/Metabolite | Study Type | Model | Key Findings | Citation |
| Monobutyl phthalate (MBP) | In vitro / In vivo | HepG2 liver cancer cells, L02 normal hepatocytes | Accelerated growth of HepG2 cells; reprogrammed lipid metabolism and activation of the IRE1α-XBP1s pathway. | nih.govresearchgate.net |
| Mono(2-ethylhexyl) phthalate (MEHP) | Mechanistic Review | Rodents | Induces hepatocarcinogenesis through activation of PPARα. | researchgate.netresearchgate.net |
| This compound (MiBP) | In vivo | Wistar rats | Altered serum lipid profiles (decreased triglycerides and total cholesterol). | nih.gov |
| Various Phthalates | In vitro | Salmonella typhimurium TA1535 | Significant increase in genotoxic potential after S9 metabolic activation for DEP, DBP, BBzP, and DEHP. | pjoes.comresearchgate.net |
Analytical Methodologies for Monoisobutyl Phthalate Quantification
Extraction Techniques from Various Matrices
The accurate quantification of Monoisobutyl phthalate (B1215562) (MiBP) from complex matrices such as urine, nails, seafood, and serum requires efficient extraction methods to isolate the analyte from interfering substances. gdut.edu.cn Several techniques have been developed and optimized for this purpose.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of MiBP from liquid samples like urine, serum, and milk. gdut.edu.cnresearchgate.net This method involves passing the liquid sample through a solid adsorbent material, which retains the analyte. The interfering components are washed away, and then the purified analyte is eluted using a small volume of solvent.
Automated SPE systems have been shown to increase sample throughput, reduce solvent consumption, and improve reproducibility compared to manual methods. researchgate.net For instance, an automated SPE method for 14 phthalate metabolites, including MiBP, in human serum demonstrated high recoveries (80-99%) and low limits of detection. oup.com In another application, automated SPE was coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for the analysis of 15 phthalate metabolites in urine, allowing for the separation and quantification of MiBP from its isomer, mono-n-butyl phthalate (mBP). researchgate.netnih.gov The use of specific SPE cartridges, such as Oasis-HLB, has been documented for the extraction of MiBP from serum. oup.com
A study quantifying phthalate metabolites in human meconium and semen utilized a two-step SPE process: an off-line SPE to remove proteins and other biomolecules, followed by an on-line SPE to preconcentrate the metabolites before HPLC-MS/MS analysis. sigmaaldrich.com This method achieved detection limits between 0.3 and 0.7 ng/mL for semen and 0.2 and 0.7 ng/g for meconium, with good recovery and precision. sigmaaldrich.com
Table 1: Application of Solid-Phase Extraction (SPE) for Monoisobutyl Phthalate
| Matrix | SPE Type | Key Findings/Parameters | Reference |
|---|---|---|---|
| Human Urine | Automated SPE | Enabled separation of MiBP and mBP isomers; increased throughput. | researchgate.netnih.gov |
| Human Serum | Automated SPE (Oasis-HLB cartridges) | Recoveries of 80-99%; low ng/mL detection limits. | oup.com |
| Human Meconium and Semen | Off-line SPE followed by on-line SPE | LODs: 0.2-0.7 ng/g (meconium), 0.3-0.7 ng/mL (semen); Recoveries: 67-103% (meconium), 65-99% (semen). | sigmaaldrich.com |
| Human Milk | Two-step SPE | Part of a method for determining various phthalate monoesters. | nih.gov |
Ultrasound-Assisted Extraction (US-DLLME)
Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (US-DLLME) is a rapid and environmentally friendly method that has been successfully applied to extract MiBP and other phthalate metabolites from human nails. ebi.ac.uknih.gov This technique combines ultrasound-assisted extraction with a microextraction procedure.
In a study analyzing seven phthalate metabolites in nails, the optimal conditions for US-DLLME were determined to be 180 μL of trichloroethylene (B50587) as the extraction solvent, 2 mL of 2 M trifluoroacetic acid in methanol (B129727), an extraction time of 2 hours, and a vortex time of 3 minutes. ebi.ac.uknih.govscience.gov This method demonstrated good precision (6-17% relative standard deviation) and accuracy (79-108% recovery). ebi.ac.uknih.govscience.gov The limit of quantification for all compounds, including MiBP, was below 14 ng/g. ebi.ac.uknih.gov The main advantages of this method are its speed, simplicity, low cost, and minimal use of organic solvents. ebi.ac.uknih.gov
Table 2: Optimized Parameters for US-DLLME of this compound from Nails
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Extraction Solvent | Trichloroethylene (180 µL) | ebi.ac.uknih.gov |
| Acid/Solvent | 2 M Trifluoroacetic acid in methanol (2 mL) | ebi.ac.uknih.gov |
| Extraction Time | 2 hours | ebi.ac.uknih.gov |
| Vortex Time | 3 minutes | ebi.ac.uknih.gov |
Pressurized Liquid Extraction (PLE)
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an automated technique that uses solvents at elevated temperatures and pressures to extract analytes from solid and semi-solid samples. mdpi.comfms-inc.com This method is noted for reducing extraction time and solvent consumption compared to traditional techniques like Soxhlet extraction. fms-inc.com
PLE has been successfully used for the simultaneous determination of phthalate diesters and their metabolites, including MiBP, in seafood species. researchgate.net The technique has also been applied to extract various organic contaminants from environmental and food samples. csic.es The high temperature increases solvent solubility and diffusion rates, while high pressure keeps the solvent in a liquid state, allowing for more effective penetration into the sample matrix. fms-inc.com
QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a sample preparation technique that involves an extraction and cleanup step. thermofisher.com It has been adapted for the analysis of phthalates in various matrices, including food and biological samples. gdut.edu.cnresearchgate.net
A modified QuEChERS method has been developed for the extraction of phthalates from water, wastewater, sediment, and biosolids, which minimizes contamination from laboratory air by using sealed centrifuge tubes. thermofisher.com For complex matrices like human milk, a novel QuEChERS method was developed to determine eight phthalate metabolites. This method involved optimizing the extraction process by comparing different QuEChERS approaches and included a further purification step to remove lipid interference. researchgate.net The efficiency of the QuEChERS method can be significantly affected by factors such as the pH, which is influenced by the additive salts used. researchgate.net
Chromatographic and Spectrometric Detection Methods
Following extraction, the quantification of this compound is typically performed using highly sensitive and selective analytical instruments.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS or UPLC-MS/MS)
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred analytical tool for the determination of MiBP and other phthalate metabolites. cdc.govchromatographyonline.comtandfonline.com This technique offers high selectivity and sensitivity, often eliminating the need for derivatization steps that are common in gas chromatography-based methods. chromatographyonline.com
UPLC-MS/MS has been used to simultaneously measure Diisobutyl phthalate (DiBP) and its major metabolite, MiBP, in various rat biological matrices, including plasma, urine, feces, and tissues. researchgate.net These methods typically use a C18 column for separation and a mobile phase consisting of a gradient of aqueous formic acid and an organic solvent like acetonitrile (B52724). researchgate.net The detection is performed in multiple reaction monitoring (MRM) mode, which provides high specificity. For MiBP, a common mass transition monitored is m/z 221.0→77.0. researchgate.netnih.gov
Numerous studies have validated UPLC-MS/MS methods for the quantification of MiBP in human urine. researchgate.netnih.gov These methods have demonstrated good linearity, accuracy, and precision, with limits of quantification typically in the sub-ng/mL range. researchgate.netnih.gov For example, one method reported a limit of quantification for MiBP between 0.30 and 1.23 ng/mL in human urine. researchgate.netnih.gov The use of isotopically labeled internal standards, such as MiBP-d4 or ¹³C-labeled MnBP, is common to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. researchgate.netoup.com
Table 3: UPLC-MS/MS Method Parameters for this compound Analysis
| Matrix | Chromatography Column | Mobile Phase | Mass Transition (m/z) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|
| Rat plasma, urine, feces, tissues | KINETEX core-shell C18 | 0.1% aqueous formic acid and acetonitrile (gradient) | 221.0→77.0 | 0.1 ng/mL | researchgate.net |
| Human Urine | Not specified | Not specified | Not specified | 0.30-1.23 ng/mL | researchgate.netnih.gov |
| Human Nails | Not specified | Not specified | Not specified | <14 ng/g | ebi.ac.uknih.gov |
| Human Urine | Phenomenex Kinetex® Phenyl-Hexyl | 0.2 mM ammonium (B1175870) fluoride (B91410) in 10% methanol; methanol (gradient) | Not specified | 0.06-0.43 ng/mL (for a suite of EDCs) | oup.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and widely utilized technique for the quantification of this compound (MiBP) and other phthalate metabolites in various matrices. oregonstate.educore.ac.uk This method offers a powerful combination of the superior separation capabilities of gas chromatography with the highly sensitive and selective detection provided by mass spectrometry. restek.com
The general principle of GC-MS analysis for MiBP involves the separation of volatile compounds based on their different boiling points and interactions with a stationary phase within a capillary column. nih.gov As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio. This process allows for both the identification and quantification of MiBP, even in complex mixtures. restek.com
A critical aspect of analyzing polar and thermally unstable phthalate metabolites like MiBP using GC-MS is often the necessity of a derivatization step. nih.gov Derivatization converts the polar carboxylic acid group of the monoester into a more volatile and thermally stable derivative, typically through methylation or silylation. nih.govnih.gov This process prevents the analyte from adsorbing during the analysis, which can otherwise lead to poor peak shape and inaccurate quantification. nih.gov However, some modern GC-MS methods have been developed that can analyze phthalate monoesters without this derivatization step, simplifying the analytical procedure. oregonstate.edunih.gov
The selection of the GC column's stationary phase is crucial for achieving good chromatographic resolution, as many phthalates share structural similarities and can co-elute. restek.com A common fragment ion at m/z 149 is characteristic of many phthalates, making distinct retention times essential for accurate quantification. restek.com
GC-MS methods for MiBP analysis are typically validated to ensure their accuracy and reliability. Key validation parameters include linearity, limits of detection (LOD), limits of quantification (LOQ), and precision. nih.gov For instance, one study reported a coefficient of determination (R²) for their calibration curves in the range of 0.9817–0.9993, with LODs for various monophthalates ranging from 0.029 to 0.049 ng and LOQs from 0.087 to 0.15 ng per 2 μL injection. nih.gov The inter-day precision in this study was found to be between 1.4% and 5.4%. nih.gov
The following table provides an example of GC-MS method parameters for the analysis of phthalate monoesters:
| Parameter | Value | Reference |
| Column | DB-5MS | oregonstate.edu |
| Injection Mode | Splitless | nih.gov |
| Injection Temperature | 190°C | nih.gov |
| Injection Pressure | 170 kPa | nih.gov |
| Run Time | 31.75 minutes | oregonstate.edu |
| Detection Mode | Selected Ion Monitoring (SIM) | oregonstate.edu |
Method Validation and Quality Control
Method validation and robust quality control (QC) measures are fundamental for generating accurate and comparable data in the quantification of this compound. chrom-china.com These procedures are designed to evaluate the performance and reliability of the analytical method. chrom-china.com
Key aspects of method validation include determining the method detection limit (MDL) and method quantification limit (MQL), assessing matrix effects, and evaluating the stability of the analyte. chrom-china.com For large-scale biomonitoring programs, a two-stage quality control strategy is often implemented. The first stage focuses on verifying the analytical method and controlling for blank contamination before sample analysis. The second stage involves quality control of the large-scale sample analysis process itself. chrom-china.com
Internal and external quality control measures are employed to ensure the accuracy and traceability of the results. chrom-china.com This can include the use of certified reference materials from institutions like the National Institute of Standards and Technology (NIST) and participation in external quality assessment schemes. chrom-china.comnih.gov Commercial and in-house prepared quality control samples are also analyzed regularly to monitor the stability and precision of the testing process. chrom-china.comnih.gov For example, quality assurance procedures may involve the analysis of calibration verification standards, procedural blanks, duplicate samples, and pooled samples to monitor accuracy and reproducibility. nih.gov Typically, recovery rates for QC standards and spiked samples are expected to be within a range of 85–115%, with a precision (relative standard deviation) of less than 10% for concentrations above the limit of quantification. nih.gov
Use of Isotope-Labelled Internal Standards
The use of isotope-labelled internal standards is a cornerstone of high-quality quantitative analysis of MiBP and other phthalate metabolites, particularly when using mass spectrometry-based methods like GC-MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govcdc.govnih.gov This technique, known as isotope dilution mass spectrometry, is considered one of the most precise methods for analyzing compounds at very low concentrations. nih.gov
Isotope-labelled internal standards are analogues of the target analyte where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (D) or carbon-13 (¹³C). nih.govcdc.govmedchemexpress.com For MiBP, a common internal standard is this compound-d4, where four hydrogen atoms are replaced by deuterium. medchemexpress.com
The fundamental principle behind using these standards is that they behave almost identically to the native analyte throughout the entire analytical process, including extraction, derivatization (if applicable), and ionization. nih.gov By adding a known amount of the isotope-labelled standard to the sample at the beginning of the procedure, any loss of the analyte during sample preparation or variations in instrument response can be accurately corrected for. nih.gov The quantification is based on the ratio of the response of the native analyte to the response of the isotope-labelled internal standard. nih.gov
This approach significantly improves the precision and accuracy of the measurement by compensating for matrix effects, which are interferences from other components in the sample matrix that can suppress or enhance the analyte signal. nih.gov The use of a corresponding isotope-labelled analogue for each analyte is considered the best practice to ensure optimal correction for these effects. nih.gov Some methods also incorporate a conjugated internal standard to monitor the efficiency of the enzymatic deconjugation step, which is often necessary for analyzing phthalate metabolites in biological samples like urine. cdc.govcdc.gov
The following table summarizes isotope-labelled internal standards used for phthalate analysis:
| Analyte | Isotope-Labelled Internal Standard | Reference |
| This compound | This compound-d4 | medchemexpress.com |
| Monobutyl phthalate | Monobutyl phthalate-d4 | medchemexpress.com |
| Dimethyl phthalate | DMP-d4 | oiv.int |
| Diethyl phthalate | DEP-d4 | oiv.int |
| Benzyl butyl phthalate | BBP-d4 | oiv.int |
| Dicyclohexyl phthalate | DCHP-d4 | oiv.int |
| Di-(2-ethylhexyl) phthalate | DEHP–d4 | oiv.int |
| Di-n-octyl phthalate | DnOP-d4 | oiv.int |
Risk Assessment and Policy Implications
Cumulative Risk Assessment of Phthalate (B1215562) Exposure
Humans are ubiquitously exposed to a mixture of several phthalates simultaneously from various sources. heudorf.org Because many of these phthalates, including Diisobutyl phthalate (DiBP)—the parent compound of Monoisobutyl phthalate (MiBP)—can have similar adverse effects, particularly on the reproductive system, risk assessment must consider their combined, or cumulative, impact. heudorf.orgresearchgate.net Phthalates with anti-androgenic properties have been shown to act in a dose-additive manner, meaning their combined effect is the sum of their individual effects. heudorf.orgresearchgate.net
To address this, regulatory and scientific bodies use a cumulative risk assessment approach. acs.org A key tool in this process is the Hazard Index (HI). The HI is calculated by summing the Hazard Quotients (HQs) for individual phthalates. researchgate.netmdpi.com The HQ for a single phthalate is the ratio of its estimated daily intake (DI) to its tolerable daily intake (TDI) or another health-based guidance value. researchgate.netmdpi.com
Hazard Index (HI) = (DI₁/TDI₁) + (DI₂/TDI₂) + ... + (DIₙ/TDIₙ)
An HI value greater than 1 indicates that the combined exposure to the mixture of phthalates exceeds the acceptable level, signaling a potential health concern. heudorf.orgacs.org
Numerous human biomonitoring studies have used this approach to evaluate the risk from phthalate mixtures. A study of German primary school children found that when assessing the cumulative exposure to the three most critical anti-androgenic phthalates—Di(2-ethylhexyl) phthalate (DEHP), Di-n-butyl phthalate (DnBP), and DiBP—24% of the children exceeded an HI of 1. heudorf.org Similarly, a study of Chinese schoolchildren found that a significant percentage of children exceeded an HI of 1 for a mixture of four phthalates, including DiBP. acs.org In a European-wide assessment, 17% of children and teenagers were found to have an HI greater than 1. researchgate.net These studies consistently identify DEHP, DnBP, and DiBP as major contributors to the cumulative risk. researchgate.netresearchgate.netmdpi.com
Comparison of Exposure Levels to Acceptable Daily Intakes (TDI)
Human biomonitoring studies, which measure the concentration of phthalate metabolites like MiBP in urine, are considered the gold standard for assessing internal exposure from all sources. heudorf.org From these metabolite concentrations, scientists can calculate the daily intake (DI) for the parent phthalate and compare it to established health-based guidance values, such as the Tolerable Daily Intake (TDI). The TDI is an estimate of the amount of a substance that can be ingested daily over a lifetime without posing an appreciable risk to health.
For Diisobutyl phthalate (DiBP), a specific TDI has not been established by all regulatory bodies. In such cases, the TDI for the structurally similar compound Di-n-butyl phthalate (DnBP), which is 10 µg/kg of body weight per day, is often used as a proxy due to their similar toxicological profiles. heudorf.orgplos.org The European Food Safety Authority (EFSA) has also addressed DiBP within its group assessments.
Studies have shown that exposure levels in the general population can approach or exceed these TDI values, especially in vulnerable groups like children. nih.gov
A study in Germany found that 2% of primary school children exceeded the TDI for DnBP, and by extension, a putative TDI for DiBP. heudorf.org
A study of children in daycare centers found that 5.3% of children had a daily intake of DiBP that exceeded the TDI value of DnBP. plos.org
In an Austrian population, exceedances of TDIs were identified, particularly among children. nih.gov
The table below shows the established TDI values for several common phthalates, which are often included in cumulative risk assessments alongside DiBP.
Interactive Data Table: Tolerable Daily Intake (TDI) for Select Phthalates
| Compound | TDI Value (µg/kg body weight/day) | Authority/Source |
|---|---|---|
| Di-n-butyl phthalate (DnBP) | 10 | EFSA srce.hr |
| Diisobutyl phthalate (DiBP) | 10 (putative, in analogy to DnBP) | German Federal Environment Agency (UBA) heudorf.org |
| Butylbenzyl phthalate (BBP) | 500 | EFSA srce.hr |
| Di(2-ethylhexyl) phthalate (DEHP) | 50 | EFSA srce.hr |
| Diisononyl phthalate (DINP) | 150 | EFSA srce.hr |
Regulatory Status and Policy Development (e.g., EU regulations, U.S. Congress)
Due to health concerns, particularly regarding reproductive toxicity, Diisobutyl phthalate (DiBP), the parent compound of this compound, is subject to significant regulation, especially in the European Union.
European Union (EU): DiBP is heavily regulated under multiple EU directives.
REACH Regulation: DiBP is identified as a Substance of Very High Concern (SVHC) due to its classification as toxic for reproduction. atamankimya.com It is included in Annex XIV of REACH, meaning its use requires specific authorization. As of July 2020, its use has been largely phased out in the EU, with the European Chemicals Agency (ECHA) noting that it is now primarily found only in imported articles. cirs-group.com Under REACH, DiBP is also restricted to a maximum concentration of 0.1% by weight in most consumer products placed on the market. compliancegate.com
Cosmetics Regulation: The use of DiBP is prohibited in cosmetic products in the EU. nih.govmeasurlabs.com
Food Contact Materials (FCM): While some phthalates are permitted in FCMs under strict conditions, the regulations are complex. For plastic FCMs, DiBP is not listed as an authorized substance for use. compliancegate.commeasurlabs.com The European Food Safety Authority (EFSA) has progressively tightened rules for phthalates in food packaging. measurlabs.com
Toys and Childcare Articles: Along with DEHP, DBP, and BBP, DiBP is not allowed in toys and childcare articles at concentrations above 0.1% by weight. nih.gov
United States (U.S.): In the U.S., regulatory actions have also been taken. The Consumer Product Safety Improvement Act (CPSIA) of 2008 permanently banned three phthalates (DEHP, DBP, BBP) in any amount greater than 0.1% in children's toys and certain childcare articles. It also placed an interim ban on three other phthalates (DINP, DIDP, DNOP). While DiBP was not one of the originally listed six, the regulatory landscape continues to evolve, and it is often considered a substitute for the banned DBP, leading to increased scrutiny. atamankimya.com
These regulations highlight a global trend towards restricting the use of low-molecular-weight phthalates like DiBP due to their potential health risks. However, discrepancies in international legislation remain, particularly concerning cosmetics and food contact materials. nih.gov
Public Health Awareness and Intervention Strategies
Given the widespread exposure to phthalates and the challenges in implementing comprehensive regulatory bans, public health efforts focus on awareness and intervention strategies to help individuals reduce their exposure. researchgate.netnih.gov Research shows that targeted interventions can be effective in lowering the body burden of phthalates. researchgate.net
Key intervention strategies include:
Education and Health Literacy: Raising public awareness about the sources of phthalates in everyday life is a crucial first step. scholars.orgresearchgate.net This includes educating people about phthalates in food packaging, personal care products, and household items. researchgate.netmiami.edu
Dietary Modifications: Since food is a major exposure route, interventions that focus on diet can be effective. This includes reducing the consumption of foods packaged in plastic and limiting fast food, which has been associated with higher phthalate levels. nih.gov
Personal Care Product Selection: Many personal care products contain phthalates. Educational campaigns encourage consumers to read labels and choose phthalate-free products. researchgate.net
Behavioral Changes: Simple actions can help reduce exposure. Studies have found that frequent handwashing is an effective way to lower urinary concentrations of phthalate metabolites, particularly in children. researchgate.net Reducing the use of plastic containers for beverages has also been shown to be effective. researchgate.net
Policy and Advocacy: Public health organizations advocate for stronger regulations and industry changes to eliminate harmful chemicals from consumer products. scholars.org These efforts aim to reduce the burden on individual consumers to make safe choices by ensuring products are safe by design. scholars.org
These strategies, ranging from individual actions to broad policy initiatives, are essential components of a comprehensive public health approach to mitigating the risks associated with phthalate exposure. researchgate.netmiami.edu
Q & A
Q. What analytical methods are recommended for detecting MiBP in biological and environmental samples?
MiBP is commonly quantified using advanced chromatographic techniques coupled with mass spectrometry. For example, ultra-high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) is validated for simultaneous detection of MiBP and its parent compound, di-isobutyl phthalate (DiBP), in plasma, urine, feces, and tissues . Methodological protocols emphasize sample preparation steps (e.g., solvent extraction, derivatization) to enhance sensitivity and reduce matrix interference. Quality control includes using isotopically labeled internal standards (e.g., deuterated analogs) to correct for recovery variations .
Q. How are MiBP biomarkers validated in human epidemiological studies?
Biomarker validation involves measuring urinary MiBP concentrations alongside oxidative stress markers (e.g., 8-iso-PGF2α, 8-OHdG) to establish dose-response relationships. Studies use repeated sampling to account for intra-individual variability and adjust for covariates like creatinine levels. For instance, restricted cubic spline analyses have revealed nonlinear correlations between MiBP and oxidative stress markers in clinical cohorts, highlighting the need for longitudinal designs to confirm causality .
Q. What standardized protocols exist for MiBP extraction and quantification in environmental samples?
The U.S. EPA and OECD recommend solvent extraction (e.g., dichloromethane) followed by gas chromatography-mass spectrometry (GC-MS) for environmental matrices like water and soil . For air samples, solid-phase microextraction (SPME) is used to capture volatile phthalates. Method validation requires spiked recovery tests (85–115% recovery range) and adherence to limits of detection (LODs) ≤ 0.1 ng/mL .
Advanced Research Questions
Q. How do toxicokinetic properties of MiBP influence experimental design in animal studies?
MiBP’s rapid metabolism (t1/2 = 4–6 hours in rats) necessitates frequent sampling to capture peak plasma concentrations. Toxicokinetic studies in rodents employ compartmental modeling to estimate absorption rates (Ka = 0.5–1.2 h⁻¹) and tissue-specific distribution. For example, adipose tissue shows prolonged retention due to MiBP’s lipophilicity (log P = 3.8), requiring terminal sampling at multiple time points to assess bioaccumulation .
Q. What experimental strategies address contradictions in MiBP’s endocrine-disrupting effects across studies?
Discrepancies in dose-response outcomes (e.g., estrogenic vs. anti-androgenic effects) may arise from differences in exposure windows, species sensitivity, or coexposure to other phthalates. Researchers mitigate this by:
Q. How is cumulative risk assessment for MiBP integrated into regulatory frameworks?
The U.S. EPA’s cross-phthalate risk evaluation framework aggregates MiBP data with structurally similar phthalates (e.g., DiBP, DnBP) using relative potency factors (RPFs). Hazard indices are calculated based on shared endpoints (e.g., developmental toxicity) and adjusted for pharmacokinetic differences. Current models prioritize urinary metabolite data over external exposure estimates to reduce uncertainty .
Q. What metabolomic approaches are used to study MiBP’s interaction with gut microbiota?
Untargeted metabolomics (LC-HRMS) combined with 16S rRNA sequencing identifies microbiota-derived metabolites (e.g., secondary bile acids) that modulate MiBP’s bioavailability. Cohort studies correlate fecal MiBP levels with microbial diversity indices (e.g., Shannon index) to pinpoint taxa (e.g., Bacteroides) associated with enhanced phthalate degradation .
Data Gaps and Methodological Challenges
- Analytical Sensitivity : Current methods struggle to detect MiBP at sub-ng/mL levels in low-volume biospecimens (e.g., neonatal serum). Nanoflow LC-MS systems are under development to improve sensitivity .
- Biomarker Reliability : Intra-class correlation coefficients (ICCs) for urinary MiBP range from 0.3–0.6, indicating moderate reproducibility. Studies recommend ≥3 repeated measurements per subject to reduce misclassification .
- Cumulative Risk Models : Limited data on MiBP’s interaction with non-phthalate plasticizers (e.g., bisphenol A) necessitate expanded mixture toxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
